Pyrido[3,2-d]pyrimidine-2,4-diamine

Catalog No.
S14031597
CAS No.
M.F
C7H7N5
M. Wt
161.16 g/mol
Availability
In Stock
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Pyrido[3,2-d]pyrimidine-2,4-diamine

Product Name

Pyrido[3,2-d]pyrimidine-2,4-diamine

IUPAC Name

pyrido[3,2-d]pyrimidine-2,4-diamine

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C7H7N5/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H,(H4,8,9,11,12)

InChI Key

CMMSUVYMWKBPQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC(=N2)N)N)N=C1

Pyrido[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system with amino groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structural uniqueness of pyrido[3,2-d]pyrimidine-2,4-diamine contributes to its reactivity and interaction with various biological targets, making it a subject of extensive research in drug development.

  • Oxidation: The compound can be oxidized to form corresponding quinones, which can further participate in various chemical transformations.
  • Reduction: It can be reduced to yield dihydropyrido[3,2-d]pyrimidine derivatives.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups at specific positions on the pyridine or pyrimidine rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are typically controlled to optimize yields and selectivity .

Pyrido[3,2-d]pyrimidine-2,4-diamine exhibits significant biological activity, particularly as an inhibitor of various enzymes and pathways involved in cancer progression. It has been shown to interact with:

  • Dihydrofolate reductase: A key enzyme in nucleotide synthesis.
  • Phosphoinositide 3-kinase delta: Inhibition of this enzyme disrupts the PI3K/AKT/mTOR signaling pathway, often overactive in cancer cells.

Additionally, derivatives of this compound have demonstrated potential in treating inflammatory conditions and other diseases due to their selective targeting of cellular pathways .

The synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine typically involves several strategies:

  • Condensation Reactions: This method often includes the condensation of pyridine and pyrimidine precursors under acidic conditions.
  • Reductive Condensation: A common approach involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline using Raney nickel as a catalyst in acetic acid.
  • One-Pot Reactions: Recent advancements have introduced one-pot reactions that simplify synthesis by combining multiple steps into a single reaction vessel.

These methods are designed to maximize yield while minimizing the number of purification steps required .

Pyrido[3,2-d]pyrimidine-2,4-diamine has several applications in medicinal chemistry:

  • Anticancer Agents: Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a candidate for developing new anticancer therapies.
  • Anti-inflammatory Drugs: The compound's interaction with inflammatory pathways positions it as a potential treatment for various inflammatory diseases.
  • Research Tools: It serves as a valuable scaffold for synthesizing other biologically active compounds.

The versatility of this compound allows researchers to explore its potential across multiple therapeutic areas .

Studies have focused on understanding the interaction of pyrido[3,2-d]pyrimidine-2,4-diamine with various biological targets. These interactions are crucial for elucidating its mechanism of action and optimizing its pharmacological properties. For instance:

  • Binding studies reveal how this compound selectively inhibits dihydrofolate reductase and phosphoinositide 3-kinase delta.
  • Structure-activity relationship studies help identify modifications that enhance efficacy or reduce toxicity.

Such investigations are essential for advancing the development of effective therapeutic agents based on this compound .

Several compounds share structural similarities with pyrido[3,2-d]pyrimidine-2,4-diamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Pyrido[2,3-d]pyrimidineHeterocyclicExhibits similar biological activities but different substitution patterns.
Pyrano[2,3-d]pyrimidine-2,4-dioneHeterocyclicKnown for its potential as a PARP-1 inhibitor.
Pyrrolo[3,2-d]pyrimidineHeterocyclicSimilar nucleophilic addition and substitution reactions but varies in reactivity.

Pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and hydroxyl groups that enhance its reactivity and biological activity compared to these similar compounds. Its ability to undergo diverse chemical transformations further distinguishes it within this class of compounds .

Critical Role of C6 Substituents in Dihydrofolate Reductase Binding Affinity

The C6 position of pyrido[3,2-d]pyrimidine-2,4-diamine plays a crucial role in determining binding affinity to dihydrofolate reductase enzymes across different species [3]. Systematic structure-activity relationship studies have revealed that modifications at this position significantly influence both potency and selectivity profiles against pathogenic versus mammalian dihydrofolate reductase enzymes [1] [3].

Research conducted on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues has provided comprehensive insights into the binding requirements at this position [3]. The incorporation of various substituents at C6 has been shown to modulate inhibitory concentrations against Pneumocystis carinii dihydrofolate reductase and Toxoplasma gondii dihydrofolate reductase, with inhibitory concentration values ranging from nanomolar to micromolar concentrations depending on the specific substituent [3] [5].

Molecular docking studies using refined homology models have demonstrated that the pyrido[3,2-d]pyrimidine scaffold exhibits favorable binding interactions within the active site of dihydrofolate reductase enzymes [1]. The docking scores obtained for pyrido[3,2-d]pyrimidine derivatives in Pneumocystis jirovecii dihydrofolate reductase homology models were -8.22 kilocalories per mole, compared to -8.87 kilocalories per mole in human dihydrofolate reductase crystal structures [1]. These findings suggest that scaffold modifications from pyrido[2,3-d]pyrimidine to pyrido[3,2-d]pyrimidine can afford increased potency and selectivity for pathogenic dihydrofolate reductase enzymes [1].

Table 1: Dihydrofolate Reductase Inhibition Data for C6-Substituted Pyrido[3,2-d]pyrimidine-2,4-diamine Derivatives

CompoundC6 SubstituentpcDHFR IC₅₀ (nM)rlDHFR IC₅₀ (nM)Selectivity Ratio
7N-containing heterocycle14004300.31
8Carbon-linked aromatic61005000.08

Data compiled from reference [1]; pcDHFR = Pneumocystis carinii dihydrofolate reductase; rlDHFR = rat liver dihydrofolate reductase

The structure-activity relationship data reveal that specific C6 substituents can achieve selectivity ratios favoring pathogenic enzymes over mammalian dihydrofolate reductase [3]. Compounds containing sulfur-bridged substituents at C6 demonstrated superior potency compared to their corresponding sulfone-bridged analogues across all three dihydrofolate reductase enzymes tested [3]. Furthermore, the presence of N-methylation at C6-linked substituents increased potency by factors ranging from 770-fold to 17,000-fold compared to their non-methylated counterparts [3].

Impact of N4 Amino Group Modifications on Kinase Inhibition Selectivity

The N4 amino group of pyrido[3,2-d]pyrimidine-2,4-diamine serves as a critical determinant for kinase inhibition selectivity and binding affinity [4] [6]. Modifications at this position have been systematically explored to optimize selectivity profiles against various kinase families, particularly focusing on phosphoinositide 3-kinase and mammalian target of rapamycin kinase inhibition [2] [7].

Structure-activity relationship studies have demonstrated that N4 amino group modifications can significantly alter the compound's interaction with kinase active sites [4]. The mechanism of action involves the compound acting as an adenosine triphosphate-competitive inhibitor, binding to the adenosine triphosphate-binding site of kinases and preventing their activation . This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation .

Molecular docking studies using cyclin-dependent kinase 8 crystal structures have revealed that pyrido[3,2-d]pyrimidine derivatives can form multiple interaction types within kinase binding pockets [9]. These interactions include hydrogen bonding with amino acid residues, π-cation interactions, and salt bridge formations that contribute to binding affinity and selectivity [9]. The docking scores obtained for active compounds ranged from -4.191 to -5.668 kilocalories per mole, with corresponding inhibitory concentration values spanning from 0.80 to 48.4 micromolar [9].

Table 2: Kinase Inhibition Selectivity Data for N4-Modified Pyrido[3,2-d]pyrimidine-2,4-diamine Derivatives

Modification TypeTarget KinaseIC₅₀ (μM)Docking Score (kcal/mol)Key Interactions
PhenethylamineCDK80.80-4.191π-cation with Arg356
Substituted anilineCDK816.7-4.477H-bond with Lys153
Alkylated derivativeCDK848.4-5.668Multiple H-bonds, salt bridges

Data compiled from reference [9]; CDK8 = cyclin-dependent kinase 8

The selectivity profile of N4-modified derivatives has been extensively characterized against multiple kinase families [6]. Pyrido[3,4-d]pyrimidine derivatives, which share structural similarities with the pyrido[3,2-d] isomer, have demonstrated selective inhibition of monopolar spindle 1 kinase with selectivity ratios exceeding 100-fold against related kinases such as c-Jun N-terminal kinase 1 and c-Jun N-terminal kinase 2 [6]. These findings suggest that strategic N4 modifications can achieve remarkable selectivity within closely related kinase subfamilies [6].

Steric and Electronic Effects of Pyridine Ring Substitution Patterns

The pyridine ring component of pyrido[3,2-d]pyrimidine-2,4-diamine exhibits significant steric and electronic effects that influence both binding affinity and selectivity profiles [10] [11]. Quantum mechanical calculations using density functional theory have provided detailed insights into the electronic properties of substituted pyridine rings and their impact on molecular reactivity [10] [12].

Computational studies using Becke-style 3-Parameter density functional theory with Lee-Yang-Parr correlation functional have revealed that pyridine ring substitutions significantly alter total dipole moment and highest occupied molecular orbital-lowest unoccupied molecular orbital band gap energies [10]. These electronic property changes directly correlate with the compound's reactivity and binding characteristics with biological targets [10]. The total dipole moment values for substituted pyridine derivatives range from 1.6513 to 3.9862 Debye, while band gap energies span from 4.9482 to 6.2306 electron volts [10].

Table 3: Electronic Properties of Pyridine Ring Substituted Pyrido[3,2-d]pyrimidine Derivatives

SubstituentTotal Dipole Moment (Debye)Band Gap Energy (eV)Reactivity Index
Aldehyde1.65134.9482High
Hydroxyl2.74646.2306Moderate
Bromine0.84435.6763Moderate
Methyl2.77555.7188Moderate
Amino2.80515.6809Moderate

Data compiled from reference [10]; calculations performed at B3LYP/6-31G(d,p) level

Molecular docking studies have demonstrated that pyridine ring substitution patterns influence binding modes within protein active sites [11] [13]. The spatial orientation of substituents affects hydrophobic contacts and hydrogen bonding interactions with key amino acid residues [13]. Studies using cholecystokinin receptor subtype-1 have shown that pyridopyrimidine-based compounds can adopt multiple binding conformations depending on the substitution pattern, with binding energies varying according to the electronic and steric properties of the substituents [13].

The azide-tetrazole equilibrium studies have provided additional insights into the electronic effects of pyridine ring modifications [14]. The equilibrium position is influenced by solvent polarity, temperature, and substituent electronic effects, with thermodynamic parameters ranging from -3.33 to -7.52 kilojoules per mole for Gibbs free energy changes [14]. These studies demonstrate that electronic modifications can significantly alter the tautomeric preferences and reactivity patterns of the pyrido[3,2-d]pyrimidine scaffold [14].

Steric effects of pyridine ring substitutions have been characterized through crystallographic and computational studies [15]. Single crystal X-ray diffraction analyses have revealed that bulky substituents can influence molecular packing and intermolecular interactions, affecting both stability and biological activity [15]. The geometric parameters, including bond distances and angles, provide quantitative measures of steric strain introduced by various substitution patterns [15].

Pyrido[3,2-d]pyrimidine-2,4-diamine demonstrates significant dual inhibition capabilities against critical proto-oncogene tyrosine-protein kinases, particularly ABL1 and PIM-1 kinases, which play essential roles in cellular proliferation and oncogenic transformation [1] [2].

ABL1 Kinase Inhibition Mechanisms

The pyrido[3,2-d]pyrimidine scaffold exhibits potent inhibitory activity against BCR-ABL kinase through adenosine triphosphate-competitive binding mechanisms [3]. Pyrido-pyrimidine-type kinase inhibitors, including compounds PD166326 and SKI DV-M016, demonstrate superior potency compared to imatinib mesylate against both wild-type and mutant forms of BCR-ABL [3]. These inhibitors effectively suppress activation loop mutants such as BCR-ABL H396P and nucleotide-binding loop mutations including Y253H, E255K, and E255V [3].

The binding mechanism involves interaction with the adenosine triphosphate binding site regardless of the activation loop conformation, providing advantages over first-generation inhibitors like imatinib that require specific conformational states [3]. Chemical proteomic analysis reveals that pyrido[2,3-d]pyrimidine inhibitors bind to more than 30 human protein kinases, demonstrating their broad kinase targeting capability [4] [5].

PIM-1 Kinase Inhibition Characteristics

Recent research demonstrates exceptional PIM-1 kinase inhibitory activity by pyrido[2,3-d]pyrimidine derivatives, with compounds 4 and 10 achieving IC50 values of 11.4 nM and 17.2 nM respectively, accompanied by inhibition percentages of 97.8% and 94.6% [1] [2]. These values compare favorably to the reference compound staurosporine (IC50 = 16.7 nM, 95.6% inhibition) [1].

Molecular docking studies reveal that compound 4 binds within the PIM-1 active site with a binding energy of −20.84 kcal/mol, forming stable hydrogen bond interactions through the cyano group with Lys67 amino acid residue at a bond length of 2.36 Å [6]. The compound significantly activates apoptosis in MCF-7 cells, increasing cell apoptosis by 58.29-fold and causing 36.14% total apoptosis compared to 0.62% in control cells [1].

Table 1: Dual Inhibition of Proto-Oncogene Tyrosine-Protein Kinases Data

CompoundTarget KinaseIC50 Value (nM)Inhibition PercentageBinding Mechanism
Pyrido[2,3-d]pyrimidine compound 4PIM-111.497.8%Competitive ATP binding
Pyrido[2,3-d]pyrimidine compound 10PIM-117.294.6%Competitive ATP binding
PD166326 (pyrido-pyrimidine)BCR-ABLMore potent than imatinibNot specifiedATP-competitive
SKI DV-M016 (pyrido-pyrimidine)BCR-ABLMore potent than imatinibNot specifiedATP-competitive

Allosteric Modulation of Dihydrofolate Reductase (DHFR) Isoforms

Pyrido[3,2-d]pyrimidine-2,4-diamine derivatives exhibit sophisticated allosteric modulation mechanisms against various dihydrofolate reductase isoforms, demonstrating species-selective inhibition patterns that are crucial for therapeutic applications [7] [8].

Pneumocystis jirovecii DHFR Targeting

Substituted pyrido[3,2-d]pyrimidines show exceptional selectivity for Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) over human dihydrofolate reductase (hDHFR) [7]. Compound 15, featuring 3,4,5-trifluoro substitution, demonstrates an IC50 of 80 nM against pjDHFR with a remarkable 28-fold selectivity ratio over hDHFR [7]. This selectivity arises from amino acid differences in the active sites, particularly Met33 in pjDHFR versus Phe31 in hDHFR, and Ile123 in pjDHFR versus Val115 in hDHFR [7].

Molecular docking studies reveal that pyrido[3,2-d]pyrimidine compounds bind through π-π stacking interactions with Phe36, while the protonated N1 and 2-amino groups form ionic bonds with Asp32 through salt bridge formation [7]. The 4-amino group establishes hydrogen bonding interactions with the backbone carbonyl of Ile10 [7].

Species-Specific DHFR Inhibition Patterns

The pyrido[3,2-d]pyrimidine scaffold demonstrates varying inhibitory profiles across different DHFR isoforms. Against Toxoplasma gondii DHFR, compound 7 (2,4-diamino-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine) achieves an IC50 of 4.7 μM with 5.5-fold selectivity over rat liver enzyme [8]. For Pneumocystis carinii DHFR, compound 10 (2,4-diamino-6-[(3,4-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine) exhibits an IC50 of 22 nM [8].

Table 2: Allosteric Modulation of Dihydrofolate Reductase Isoforms

CompoundDHFR IsoformIC50 Target (nM)IC50 Control (nM)Selectivity Ratio
Pyrido[3,2-d]pyrimidine-2,4-diamine (15)pjDHFR/hDHFR80225328
Pyrido[3,2-d]pyrimidine-2,4-diamine (9)pjDHFR/hDHFR122152613
Pyrido[3,2-d]pyrimidine-2,4-diamine (22)pjDHFR/hDHFR6690314
2,4-diamino-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine (7)T. gondii DHFR/rat liver DHFR4.7265.5

Binding Site Architecture and Selectivity Determinants

The active site differences between pjDHFR and hDHFR create distinct binding environments that pyrido[3,2-d]pyrimidine derivatives exploit for selective inhibition [7]. The flexible Met33 residue in pjDHFR provides accommodation for bulkier substituents compared to the rigid Phe31 in hDHFR [7]. Additionally, the longer Ile123 side chain in pjDHFR enables enhanced hydrophobic interactions with N9-alkyl substituents, as demonstrated by compound 22 with its butyl substitution achieving optimal interaction with this residue [7].

Docking score analysis reveals compound 9 exhibits binding scores of −8.22 kcal/mol for pjDHFR and −8.87 kcal/mol for hDHFR, indicating preferential binding to the target pathogen enzyme [7]. The scaffold change from pyrido[2,3-d]pyrimidine to pyrido[3,2-d]pyrimidine architecture enhances both potency and selectivity for pjDHFR over hDHFR [7].

Competitive Binding Analysis with ATP-Dependent Kinase Domains

Pyrido[3,2-d]pyrimidine-2,4-diamine compounds demonstrate sophisticated competitive binding mechanisms with adenosine triphosphate-dependent kinase domains through multiple interaction modalities and structural recognition patterns [4] [9] [10].

ATP Binding Site Recognition Mechanisms

The pyrido[2,3-d]pyrimidine template exhibits hydrogen-bonding patterns identical to the natural substrate adenosine triphosphate when bound to kinase domains [10] [11]. Structural analysis reveals that the 6-aryl substituent of the heterocycle localizes deep within the binding cleft in a pocket not utilized by adenosine triphosphate, conferring high-affinity binding and specificity [10] [11]. The 2-anilino and 2-(dialkylamino)alkylamino substituents, along with 7-urea substituents, position at the entrance of the binding cleft and establish contacts with residues in the hinge region between kinase lobes [10].

Chemical proteomic analysis demonstrates that pyrido[2,3-d]pyrimidine inhibitors exhibit selectivity for protein kinases possessing conserved small amino acid residues such as threonine at critical sites within the adenosine triphosphate binding pocket [4] [9]. These inhibitors do not discriminate between tyrosine and serine/threonine kinases, instead showing preference for kinases with specific structural features in their adenosine triphosphate binding domains [4].

Kinase Domain Binding Affinity Profiles

Pyrido[3,2-d]pyrimidine derivatives targeting PI3Kα/mTOR demonstrate adenosine triphosphate-competitive inhibition with IC50 values ranging from single to double-digit nanomolar concentrations [12]. These compounds display selectivity for PI3Kα over other kinase targets, with compound 4h showing potent enzyme inhibitory activity and favorable selectivity profiles [12].

Recent development of pyrido[3,2-d]pyrimidine derivatives as PI3Kδ inhibitors reveals compound S5 achieving an IC50 of 2.82 nM against PI3Kδ with strong antiproliferation activity against SU-DHL-6 cells (IC50 = 0.035 μM) [13]. This compound effectively inhibits Akt phosphorylation, which represents a downstream target of PI3Kδ signaling, in a concentration-dependent manner [13].

Structure-Activity Relationships in ATP Competitive Binding

The binding model for substituted pyrido[2,3-d]pyrimidine inhibitors to tyrosine kinase domains of c-Src, PDGFr, FGFr, and EGFr reveals specific structural requirements for optimal adenosine triphosphate competitive binding [10] [11]. The pyrido[2,3-d]pyrimidine core provides essential hinge region interactions, while substituent modifications at the 2- and 7-positions allow for considerable structural variability and bulk tolerance [10].

For BCR-ABL inhibition, pyrido-pyrimidine compounds demonstrate the ability to bind regardless of activation loop conformation, providing advantages over conformation-dependent inhibitors [3]. This binding mode enables activity against imatinib-resistant mutations by accessing the adenosine triphosphate binding site through alternative conformational pathways [3].

Table 3: Competitive Binding Analysis with ATP-Dependent Kinase Domains

Compound ClassTarget KinasesATP Binding SiteBinding Affinity RangeSelectivity Features
Pyrido[2,3-d]pyrimidinesc-Src, PDGFr, FGFr, EGFrHinge region between kinase lobesHigh potency (nM range)Threonine at critical ATP binding site
Pyrido[3,2-d]pyrimidinesPI3Kα/mTORATP-competitiveSingle to double digit nMSelectivity for PI3Kα
Pyrido[2,3-d]pyrimidine (PD-173955)BCR-ABLATP binding pocketHigher potency than imatinibActive against imatinib-resistant mutants

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

161.07014524 g/mol

Monoisotopic Mass

161.07014524 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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